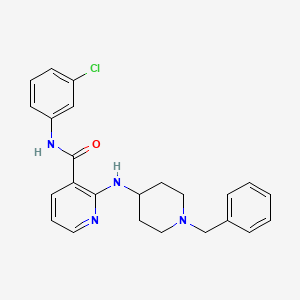
2-(1-Benzylpiperidin-4-ylamino)-N-(3-chlorophenyl)nicotinamide
Übersicht
Beschreibung
BRN-103 was found to suppress the VEGF-induced phosphorylation of VEGF receptor 2 (VEGR2) and the activations of AKT and eNOS. Taken together, these results suggest that BRN-103 inhibits VEGF-mediated angiogenesis signaling in human endothelial cells.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Compounds structurally related to 2-(1-Benzylpiperidin-4-ylamino)-N-(3-chlorophenyl)nicotinamide, such as 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides, have demonstrated antimicrobial activity against various bacteria and fungi, highlighting their potential as antimicrobial agents (Patel & Shaikh, 2010).
Anti-angiogenic Activities
Specific derivatives of nicotinamide, including this compound (BRN-103), have been identified as potent inhibitors of vascular endothelial growth factor (VEGF)-mediated angiogenesis signaling in human endothelial cells. This suggests their potential application in anti-angiogenic therapies, particularly in cancer treatment (Choi et al., 2011).
Herbicidal Activity
Research on nicotinic acid derivatives has led to the discovery of compounds with herbicidal properties. For instance, some N-(arylmethoxy)-2-chloronicotinamides, which are chemically related to the compound , showed significant herbicidal activity against certain plants, such as bentgrass and duckweed. This demonstrates the potential utility of these compounds in agricultural applications (Yu et al., 2021).
Eigenschaften
CAS-Nummer |
1346265-80-2 |
|---|---|
Molekularformel |
C24H25ClN4O |
Molekulargewicht |
420.9345 |
IUPAC-Name |
2-[(1-benzylpiperidin-4-yl)amino]-N-(3-chlorophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C24H25ClN4O/c25-19-8-4-9-21(16-19)28-24(30)22-10-5-13-26-23(22)27-20-11-14-29(15-12-20)17-18-6-2-1-3-7-18/h1-10,13,16,20H,11-12,14-15,17H2,(H,26,27)(H,28,30) |
InChI-Schlüssel |
FJLKVQYKXSXIPA-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1NC2=C(C=CC=N2)C(=O)NC3=CC(=CC=C3)Cl)CC4=CC=CC=C4 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>5 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BRN103; BRN103; BRN 103 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
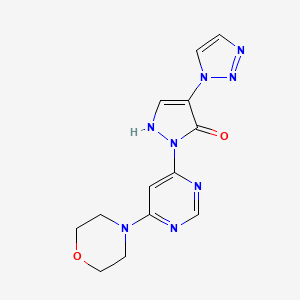
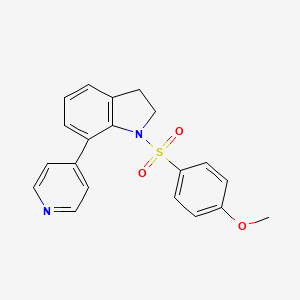
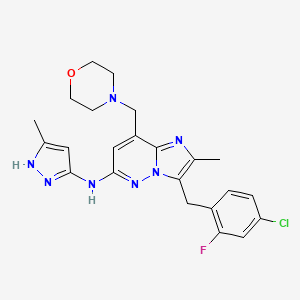
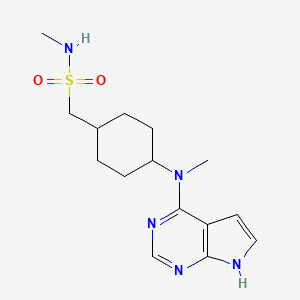
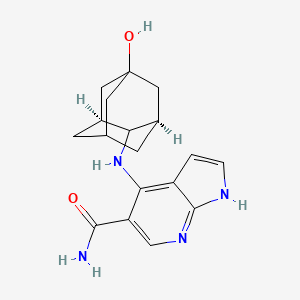
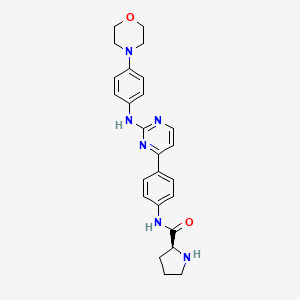
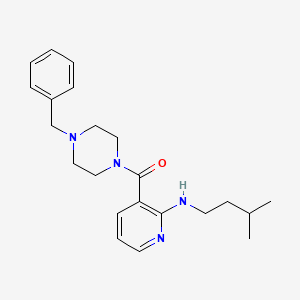
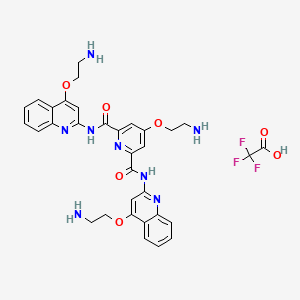
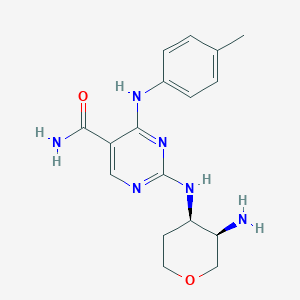
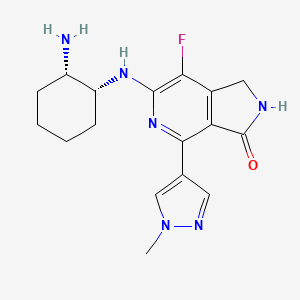
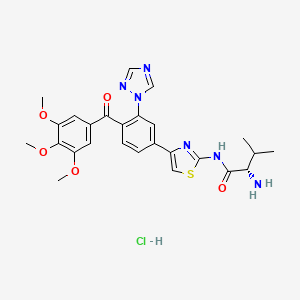
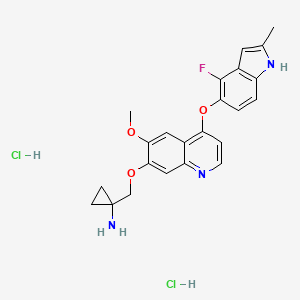
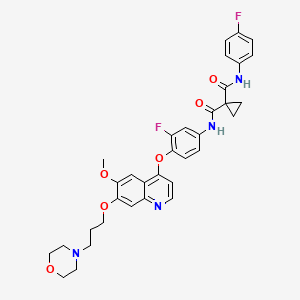
![2-Methoxy-5-[2-(3-methoxy-4,5-dimethylphenyl)thiophen-3-yl]aniline](/img/structure/B612056.png)
